Tribehenin

Overview

Description

Tribehenin, also known as propane-1,2,3-triyl tridocosanoate, is a synthetic ester derived from glycerin and behenic acid. It is a waxy substance commonly found in various cosmetic products, including skincare, makeup, and hair care items. Its primary function is as a skin conditioning agent and an emollient .

Mechanism of Action

Target of Action

Tribehenin, a triglyceride of behenic acid , primarily targets the skin and hair . It serves as a skin conditioning agent and hair conditioning agent .

Mode of Action

This compound works by forming a barrier on the skin’s surface, which helps to prevent moisture loss . It also conditions the skin, providing a soft and pleasant feel . In hair care products, it conditions the hair, improving its texture and appearance .

Biochemical Pathways

This compound is a triester of glycerin and fatty acids . It follows the same metabolic pathways as fats in food . When applied topically, it is likely metabolized into its constituent components, glycerin and behenic acid .

Pharmacokinetics

This compound is primarily used in topical applications, such as cosmetics and personal care products . Therefore, its pharmacokinetics largely involve its absorption through the skin. It is considered safe as used in cosmetics and personal care products .

Result of Action

The application of this compound results in improved skin and hair condition . It softens the structure of other waxes, reducing their rigidity and crystallinity . This leads to a smooth application and pleasant feel of the products it is used in . It also imparts gloss to stick systems and improves the pay-off .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its melting point is between 57 - 62°C , which means its physical state could change with temperature.

Biochemical Analysis

Biochemical Properties

Tribehenin, as a triglyceride, participates in biochemical reactions involving lipolysis and lipid metabolism . The enzymes lipase and esterase can break down this compound into glycerol and behenic acid, which can then be further metabolized or used in various cellular processes .

Cellular Effects

This compound has been reported to have several effects on cells. It serves as a skin-conditioning agent and an emollient, helping to lock in moisture by forming a protective barrier on the skin’s surface . This can influence cell function by preventing dehydration and maintaining the integrity of the skin barrier .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its breakdown into glycerol and behenic acid. This process, catalyzed by enzymes such as lipase, releases these molecules which can then interact with various biomolecules and influence gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. As an emollient and skin-conditioning agent, this compound can provide immediate benefits by softening the skin and forming a protective barrier . Over time, this can lead to improved skin hydration and barrier function .

Dosage Effects in Animal Models

Currently, there is limited information available on the dosage effects of this compound in animal models. It is generally considered safe for use in cosmetics and personal care products .

Metabolic Pathways

This compound is involved in lipid metabolism pathways. It is hydrolyzed by lipases to release glycerol and behenic acid. These products can then enter various metabolic pathways, with glycerol potentially being used in glycolysis or gluconeogenesis, and behenic acid being further broken down in beta-oxidation .

Transport and Distribution

This compound, like other lipids, is likely transported around the body bound to lipoproteins. Once in the cell, it can be distributed to various organelles for metabolism or storage .

Subcellular Localization

This compound is likely to be found in areas of the cell where lipid metabolism occurs, such as the cytoplasm and the mitochondria, where it can be broken down to release glycerol and behenic acid . It may also be stored in lipid droplets within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tribehenin is synthesized through the esterification of glycerin with behenic acid. The reaction involves heating glycerin and behenic acid in the presence of a catalyst, typically an acid catalyst like sulfuric acid, to form the ester bond. The reaction is carried out under controlled temperature and pressure conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, this compound is produced by combining glycerin and behenic acid derived from natural sources such as rapeseed oil. The mixture is heated and stirred in large reactors, and the reaction is monitored to achieve the desired product. The final product is then purified and refined to obtain a high-quality, consistent compound .

Chemical Reactions Analysis

Types of Reactions: Tribehenin primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves breaking the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of glycerin and behenic acid. Transesterification involves the exchange of the ester group with another alcohol, leading to the formation of different esters .

Common Reagents and Conditions:

Hydrolysis: Water, acid or base catalyst, heat.

Transesterification: Alcohol, acid or base catalyst, heat.

Major Products Formed:

Hydrolysis: Glycerin and behenic acid.

Transesterification: Various esters depending on the alcohol used

Scientific Research Applications

Tribehenin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a model compound for studying esterification and transesterification reactions.

Biology: Employed in the formulation of skincare products to study its effects on skin hydration and barrier function.

Medicine: Investigated for its potential use in drug delivery systems due to its emollient properties.

Industry: Utilized in the production of cosmetics, personal care products, and pharmaceuticals as a thickening and stabilizing agent .

Comparison with Similar Compounds

- Trilaurin

- Tricaprin

- Tristearin

- Triheptanoin

- Triarachidin

Biological Activity

Tribehenin is a triglyceride composed of glycerol and three molecules of behenic acid (C22H46O2). It is primarily utilized in cosmetic formulations due to its emollient properties, ability to form stable emulsions, and potential as a carrier for topical drug delivery. This article delves into the biological activity of this compound, summarizing its safety, efficacy, and potential applications based on diverse research findings.

Chemical Structure and Properties

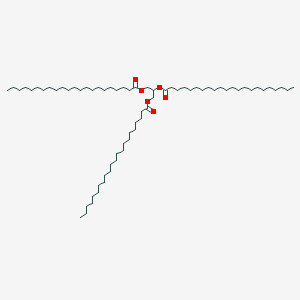

This compound's molecular structure consists of a glycerol backbone esterified with three behenic acid chains. This configuration contributes to its emollient characteristics, enhancing the texture and stability of cosmetic products. The long-chain fatty acids in this compound provide it with unique properties that make it suitable for various applications in personal care formulations.

Safety Assessment

The safety of this compound has been evaluated through various studies, particularly regarding its use in cosmetics. According to the Cosmetic Ingredient Review (CIR) , this compound is considered safe for use at concentrations up to 5.1% in deodorants and higher concentrations in other products such as facial oils . Clinical tests involving repeated insult patch tests indicated no significant irritation or sensitization reactions at concentrations of 0.38% to 40% .

Emollient Effects

This compound exhibits significant emollient properties, which help to soften and smooth the skin. Its ability to form films enhances moisture retention, making it beneficial in moisturizing products.

Potential as a Drug Delivery Carrier

Research suggests that this compound's emulsifying capabilities may allow it to serve as an effective carrier for topical drug delivery systems. Its capacity to create stable emulsions can enhance the bioavailability of active pharmaceutical ingredients when applied topically.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Skin Irritation Studies : Clinical evaluations demonstrated that formulations containing up to 40% this compound did not provoke irritation in human subjects, supporting its safety profile for topical applications .

- Emulsion Stability Tests : In formulations tested for stability, this compound was found to maintain emulsion integrity over time, indicating its potential utility in cosmetic products requiring long shelf life.

- Toxicological Assessments : Long-term toxicity studies indicated low toxicity levels associated with this compound, with no significant adverse effects observed in animal models at high doses .

Comparative Analysis of Triglycerides

To provide further context on the biological activity of this compound, the following table compares it with other triglycerides commonly used in cosmetics:

| Triglyceride | Source | Emollient Properties | Safety Profile | Applications |

|---|---|---|---|---|

| This compound | Behenic acid | High | Safe up to 5.1% | Moisturizers, emulsifiers |

| Tricaprylin | Coconut oil | Moderate | Low toxicity | Drug delivery vehicles |

| Triolein | Olive oil | High | Safe | Skin care formulations |

Properties

IUPAC Name |

2,3-di(docosanoyloxy)propyl docosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H134O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-67(70)73-64-66(75-69(72)63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)65-74-68(71)62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h66H,4-65H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBUODUULYCPAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H134O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40171900 | |

| Record name | Behenic acid, 1,2,3-propanetriol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1059.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(22:0/22:0/22:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0046381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

18641-57-1 | |

| Record name | Glyceryl tribehenate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18641-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Behenic acid, 1,2,3-propanetriol ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018641571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Behenic acid, 1,2,3-propanetriol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1,2,3-triyl tridocosanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.595 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBEHENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OC9U7TQZ0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TG(22:0/22:0/22:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0046381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

82.5 °C | |

| Record name | TG(22:0/22:0/22:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0046381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Tribehenin and what are its primary applications in cosmetics?

A1: this compound, a triester of glycerin and behenic acid, is a type of glyceryl triester commonly employed in cosmetic formulations. These esters, also known as triglycerides, function as occlusive skin-conditioning agents and non-aqueous viscosity-increasing agents. [] this compound specifically is utilized in cosmetics at concentrations similar to other safe and commonly used glyceryl triesters. []

Q2: How does this compound behave in mixtures with other fats and oils?

A3: While the provided abstracts don't specifically address this compound's behavior in mixtures, research on similar long-chain saturated triglycerides, like Trilaurin and Tristearin, suggests that their interactions with other fats and oils are complex and influenced by factors such as chain length, saturation, and temperature. [, ] These interactions can impact the crystallization behavior, microstructure, and ultimately, the functionality of the final product in applications such as food or cosmetics.

Q3: What is the molecular formula and weight of this compound?

A3: this compound, being the triester of glycerol (C3H8O3) and three molecules of behenic acid (C22H44O2), has the molecular formula C69H134O6 and a molecular weight of 1067.77 g/mol.

Q4: Are there any known alternatives to this compound in cosmetic formulations?

A5: Yes, several other glyceryl triesters are considered safe for cosmetic use and may serve as alternatives to this compound depending on the desired functionality. These include, but are not limited to, Trilaurin, Triarachidin, Tricaprin, Tricaprylin, Trierucin, Triheptanoin, Triheptylundecanoin, Triisononanoin, Triisopalmitin, Triisostearin, Trilinolein, Trimyristin, Trioctanoin, Triolein, Tripalmitin, Tripalmitolein, Triricinolein, and Tristearin. [] The choice of alternative depends on the specific application and desired properties within the cosmetic formulation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.